molecular formula C8H9BrN2O B2785411 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one CAS No. 140911-21-3

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one

Katalognummer B2785411
CAS-Nummer: 140911-21-3
Molekulargewicht: 229.077
InChI-Schlüssel: PWTOWLSCRXUWQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a chemical compound that has gained considerable attention in the scientific community. It is a synthetic intermediate useful for pharmaceutical synthesis . The molecular formula is C9H10BrNO and the molecular weight is 228.09 .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . They can be synthesized via many different methods of synthetic strategies . For instance, they can be synthesized by the condensation of alicyclic α, β-diketone with an α, β-diamine .


Molecular Structure Analysis

The structure of this compound is represented by the SMILES notation: O=C1NC2=C (CCCC2)C=C1Br .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.077 and a boiling point of 455.3±37.0 °C . It should be stored at 0-8 °C .

Wirkmechanismus

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a selective agonist of kappa opioid receptors. It has been shown to activate these receptors in the brain, leading to a range of physiological and biochemical effects. These effects include analgesia, sedation, and dysphoria. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have analgesic effects, which may be mediated by the activation of kappa opioid receptors in the brain. It has also been shown to have sedative effects, which may be mediated by the modulation of neurotransmitter release in the brain. Additionally, this compound has been shown to have dysphoric effects, which may limit its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one in lab experiments is its selectivity for kappa opioid receptors. This allows researchers to study the effects of activating these receptors without interfering with other receptor systems. However, one limitation of using this compound is its dysphoric effects, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one. One area of interest is its potential therapeutic applications for neurological disorders. Further research is needed to determine the exact mechanisms of action of this compound and to identify any potential side effects. Additionally, there is a need for more studies on the effects of this compound on different receptor systems in the brain, as well as its interactions with other drugs. Finally, there is a need for the development of new and more efficient synthesis methods for this compound.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have selective agonist effects on kappa opioid receptors, leading to a range of physiological and biochemical effects. While its dysphoric effects may limit its therapeutic potential, further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesemethoden

The synthesis of 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one involves the reaction of 2,3-dichloroquinoxaline with potassium bromide and sodium hydride in dimethylformamide. The resulting product is then purified through column chromatography. The yield of this synthesis method is reported to be around 50%.

Wissenschaftliche Forschungsanwendungen

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications for various neurological disorders, including pain, addiction, and mood disorders. It has also been used as a tool to study the role of kappa opioid receptors in the brain.

Eigenschaften

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTOWLSCRXUWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=O)C(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140911-21-3
Record name 3-bromo-1,2,5,6,7,8-hexahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.